N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide
Description
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide (CAS: 1005953-45-6) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1 and a 3,4-dimethoxybenzamide moiety at position 5 of the pyrazole ring. Its molecular formula is C24H20ClN7O3, with a molecular weight of 489.9 g/mol .
Key structural features include:
- A 3-chlorophenyl group contributing electron-withdrawing properties.
- 3,4-Dimethoxybenzamide, which introduces hydrophilic and hydrogen-bonding capabilities.
Its synthesis and structural validation likely employ techniques such as X-ray crystallography (using programs like SHELXL ) or NMR, though specific details are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-9-21(29-24(33)15-7-8-19(34-2)20(10-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-6-4-5-16(25)11-17/h4-13H,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNMKQWFZDGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized from 5-aminopyrazole derivatives. Source highlights two primary approaches:
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Cyclization with Formamide : Reacting ethyl-5-aminopyrazole-4-carboxylate with formamide at 180°C for 6 hours yields 4-hydroxypyrazolo[3,4-d]pyrimidine. This method achieves ~75% yield but requires high temperatures.
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One-Pot Condensation : A more efficient method involves reacting aldehydes, 2-hydroxysuccinonitrile, benzamidine hydrochloride, and hydrazine hydrate in the presence of sodium acetate-supported alumina under reflux. This protocol offers 85–90% yields with simplified purification .
For the target compound, the 3-chlorophenyl group is introduced at position 1 of the pyrazolo[3,4-d]pyrimidine core via nucleophilic aromatic substitution. Source specifies using 3-chlorophenylboronic acid in a Suzuki-Miyaura coupling with a brominated precursor, catalyzed by Pd(PPh₃)₄ in a dioxane/water mixture at 80°C .
Functionalization of the Pyrazole Ring
The 3-methyl-1H-pyrazole moiety is synthesized through alkylation of a pyrazole intermediate. Source details the reaction of potassium 2-cyanoethylene-1-thiolate with methyl iodide in ethanol at room temperature, followed by cyclization with hydrazine hydrate. This step achieves 70–80% yields and introduces the methyl group at position 3 .
Key analytical data for the intermediate:
Amide Bond Formation with 3,4-Dimethoxybenzamide
The final step couples the pyrazolo[3,4-d]pyrimidine-pyrazole intermediate with 3,4-dimethoxybenzoic acid. Source outlines a two-stage process:
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Activation of the Carboxylic Acid : Treating 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C forms the acyl chloride.
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Amidation : Reacting the acyl chloride with the amine-containing intermediate in anhydrous THF using triethylamine as a base. The reaction proceeds at 25°C for 12 hours, yielding 82–88% of the target compound .
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt, DMF | 78 | 95 |
| SOCl₂, THF/TEA | 88 | 98 |
| DCC, CH₂Cl₂ | 65 | 90 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Source emphasizes the importance of HPLC-MS for validating structural integrity, reporting a retention time of 6.8 minutes and m/z 521.2 [M+H]⁺ .
Critical Spectral Data :
A summary of methodologies reveals trade-offs between efficiency and scalability:
| Method | Steps | Total Yield (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Sequential Coupling | 5 | 45 | 72 | 120 |
| One-Pot Condensation | 3 | 68 | 48 | 90 |
The one-pot approach reduces purification steps but requires stringent temperature control .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions:
Oxidation: : Under oxidative conditions, the compound can undergo transformation at the methyl group or aromatic rings, forming oxidized derivatives.
Reduction: : Reduction reactions can target nitro groups if present, converting them to amines.
Substitution: : Nucleophilic or electrophilic substitutions can occur at reactive positions in the compound's structure.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas with a catalyst.
Substitution: : Halogenated derivatives can react with nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions typically involve modifications at the aromatic rings or the pyrazole moiety, depending on the reagents and conditions used.
Scientific Research Applications
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Employed in studies as a potential bioactive compound with various biological activities.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials and as a chemical probe in research settings.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets and pathways:
Molecular Targets: : Likely targets include enzymes, receptors, and proteins involved in signaling pathways.
Pathways: : It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Methoxy vs. Ethoxy vs. Fluoro:
- Methoxy (target) and ethoxy (Analog 1) groups increase solubility compared to fluorine (Analog 2).
- Fluorine in Analog 2 may improve metabolic stability and membrane permeability .
Molecular Weight Trends :
- The target compound has the highest molecular weight (489.9), likely due to the dimethoxybenzamide group.
- Analog 2’s lower weight (465.8) correlates with its smaller fluorine substituents.
Target Compound vs. Analog 1 (1005974-18-4):
- Core Structure : Both share the pyrazolo[3,4-d]pyrimidine core, but Analog 1 substitutes 2,3-dimethylphenyl instead of 3-chlorophenyl. Methyl groups may reduce reactivity compared to chlorine .
- Linker Modifications : The 3-methylpyrazole linker is conserved, suggesting shared synthetic pathways.
Target Compound vs. Analog 2:
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H19ClN6O2
- Molecular Weight : 378.84 g/mol
- IUPAC Name : this compound
The presence of pyrazolo[3,4-d]pyrimidine moieties is significant as these structures are often associated with various pharmacological activities.
Antitumor Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit notable antitumor properties. For instance:
- Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity : Preliminary studies suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound shows promise as an anti-inflammatory agent:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
-
Study on Antitumor Activity :
- Objective : To evaluate the compound's effect on tumor growth in vivo.
- Methodology : Xenograft models were used to assess tumor size reduction after treatment with the compound.
- Results : Significant reduction in tumor volume was observed compared to control groups, highlighting its potential as a therapeutic agent.
-
Study on Antimicrobial Properties :
- Objective : To determine the spectrum of antimicrobial activity.
- Methodology : Various bacterial strains were tested for susceptibility to the compound.
- Results : The compound demonstrated effective inhibition against several pathogenic strains.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions requiring precise control of coupling reagents (e.g., Pd catalysts for cross-coupling) and regioselective cyclization of the pyrazolo[3,4-d]pyrimidine core . Challenges include low yields due to steric hindrance from the 3-chlorophenyl and dimethoxybenzamide groups. Optimization strategies:
- Use microwave-assisted synthesis to enhance reaction efficiency .
- Employ HPLC purification with reverse-phase columns to isolate intermediates .
- Monitor reaction progress via LC-MS to identify by-products early .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
- X-ray crystallography (using programs like SHELXL ) to resolve ambiguous stereochemistry in the pyrazolo[3,4-d]pyrimidine core .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Prioritize enzyme inhibition assays (e.g., kinase profiling) due to the compound’s pyrazolopyrimidine scaffold, which often targets ATP-binding domains . Use:
- Fluorescence polarization assays for real-time binding kinetics .
- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., A549) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions or off-target effects. Mitigation strategies:
- Perform dose-response curves across multiple cell lines to establish IC₅₀ consistency .
- Use proteomic profiling (e.g., phospho-kinase arrays) to identify secondary targets .
- Validate findings with knockout models (e.g., CRISPR-Cas9) to confirm target specificity .
Q. What experimental designs are optimal for studying its mechanism of action in cancer models?
- Answer : Combine in vitro and in vivo approaches:
- In vitro : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to track caspase-3 activation .
- In vivo : Employ xenograft models (e.g., nude mice with A549 tumors) to evaluate tumor suppression. Monitor pharmacokinetics via HPLC-MS/MS .
Q. How can the compound’s metabolic stability be improved for therapeutic applications?
- Answer : Structural modifications guided by SAR studies :
- Replace the 3,4-dimethoxybenzamide group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Introduce PEGylation to enhance solubility and prolong half-life .
Methodological Challenges
Q. What strategies mitigate poor solubility during biological testing?
- Answer :
- Use co-solvents (e.g., DMSO:PBS mixtures) at non-toxic concentrations .
- Formulate nanoparticle carriers (e.g., PLGA) to improve bioavailability .
Q. How can computational tools aid in optimizing this compound’s activity?
- Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases .
- Use QSAR models to prioritize derivatives with improved affinity and ADMET properties .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
